2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine
Description
2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine is a substituted tetrahydroisoquinoline derivative characterized by a methanesulfonyl (-SO₂CH₃) group and a primary amine (-NH₂) at position 7 of the isoquinoline scaffold. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and oncological targets. The methanesulfonyl group enhances solubility and metabolic stability compared to alkyl or aryl substituents, while the amine moiety provides a site for derivatization or interaction with biological targets .
Properties
IUPAC Name |
2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQPKSBAPXVCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methanesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential as a therapeutic agent for treating neurodegenerative disorders and infectious diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by interacting with receptor proteins, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydroisoquinoline Family
The following compounds share the tetrahydroisoquinoline core but differ in substituents, influencing their synthesis, physicochemical properties, and biological activity:
Key Observations:
- Substituent Effects : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to the lipophilic 3,4,5-trimethoxyphenyl group in Compound 6, which may enhance membrane permeability but reduce metabolic stability .
- Synthetic Complexity: Compound 6 requires multi-step condensation and purification via column chromatography, whereas the target compound’s synthesis (though unspecified) might involve sulfonation of a preformed tetrahydroisoquinoline amine.
Sulfonyl-Containing Herbicides (Non-Isoquinoline Analogues)
describes sulfonylurea herbicides (e.g., metsulfuron-methyl, ethametsulfuron-methyl) sharing the sulfonylurea bridge but differing in core structure (triazine vs. isoquinoline):
Key Observations:
- Mechanistic Divergence: Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants, while the target compound’s isoquinoline scaffold suggests divergent biological targets (e.g., human enzymes or receptors).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
